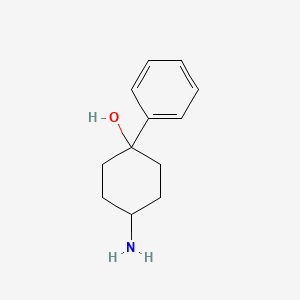

4-Amino-1-phenylcyclohexan-1-ol

Description

BenchChem offers high-quality 4-Amino-1-phenylcyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-phenylcyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUECPDWEFSCXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965444 | |

| Record name | 4-Amino-1-phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51171-78-9, 51171-79-0, 1461708-75-7 | |

| Record name | Cyclohexanol, 4-amino-1-phenyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 4-amino-1-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1-phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 4-Amino-1-phenylcyclohexan-1-ol?

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-phenylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Amino-1-phenylcyclohexan-1-ol is a functionalized cyclohexane derivative featuring a tertiary alcohol, a primary amine, and a phenyl group. This unique combination of a rigid alicyclic scaffold with basic and aromatic functionalities makes it a valuable, yet underexplored, building block in medicinal chemistry and organic synthesis. The spatial arrangement of these groups, particularly the potential for cis/trans isomerism of the 4-amino group relative to the 1-hydroxyl group, offers a platform for creating structurally diverse molecules.

Understanding the physicochemical properties of such a molecule is a critical first step in the drug discovery and development pipeline. These properties—including solubility, acidity/basicity (pKa), and lipophilicity (logP)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological characteristics. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 4-Amino-1-phenylcyclohexan-1-ol, grounded in established chemical principles and data from structurally related analogs. We will also detail robust experimental protocols for the empirical determination of its key characteristics.

Chemical Identity and Structure

The foundational step in characterizing any molecule is to establish its precise chemical identity. 4-Amino-1-phenylcyclohexan-1-ol is a chiral molecule containing two stereocenters, though it is often handled as a mixture of diastereomers.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-1-phenylcyclohexan-1-ol | [1] |

| CAS Number | 1461708-75-7 | [2] |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [2] |

| Canonical SMILES | C1CC(CCC1N)(C2=CC=CC=C2)O | [1] |

| InChI Key | IUECPDWEFSCXJG-UHFFFAOYSA-N | [1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Nodes for atoms N [label="NH₂", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled]; C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C_phenyl_1 [label=""]; C_phenyl_2 [label=""]; C_phenyl_3 [label=""]; C_phenyl_4 [label=""]; C_phenyl_5 [label=""]; C_phenyl_6 [label=""]; OH [label="OH", fontcolor="#FFFFFF", fillcolor="#EA4335", shape=circle, style=filled];

// Edges for bonds in cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on cyclohexane ring C4 -- N [pos="3.5,1.5!"]; C1 -- C_phenyl_1 [pos="0,3!"]; C1 -- OH [pos="-1.5,1.5!"];

// Phenyl ring C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;

// Positioning C1 [pos="0,0!"]; C2 [pos="1,-1!"]; C3 [pos="2,0!"]; C4 [pos="2,2!"]; C5 [pos="1,3!"]; C6 [pos="0,2!"];

C_phenyl_1 [pos="-1.5, -1!"]; C_phenyl_2 [pos="-1.5, -2.5!"]; C_phenyl_3 [pos="-2.5, -3.5!"]; C_phenyl_4 [pos="-3.5, -3!"]; C_phenyl_5 [pos="-3.5, -1.5!"]; C_phenyl_6 [pos="-2.5, -0.5!"]; }

Caption: 2D Chemical Structure of 4-Amino-1-phenylcyclohexan-1-ol.

Core Physicochemical Properties

Direct experimental data for 4-Amino-1-phenylcyclohexan-1-ol is not widely available in peer-reviewed literature. Therefore, the following table combines computationally predicted values with expected properties based on well-understood principles of physical organic chemistry and data from analogous structures.

| Property | Predicted/Expected Value | Rationale & Significance |

| Physical State | White to off-white solid | High molecular weight and polar functional groups (-OH, -NH₂) promote crystallinity. Structurally similar 1-phenylcyclohexanol is a solid with a melting point of 58-62 °C[3][4]. |

| Melting Point | > 60 °C (Estimated) | The presence of hydrogen bonding from both the hydroxyl and amino groups would likely increase the melting point relative to 1-phenylcyclohexanol. |

| Aqueous Solubility | Low (< 1 mg/mL at pH 7.4) | The molecule has 12 carbon atoms, placing it in the water-insoluble category for amines[5][6]. The large, non-polar phenyl and cyclohexyl moieties dominate its solubility profile. |

| Solubility in Acid | High | The primary amine is basic and will be protonated in acidic solutions (e.g., pH < 7) to form a highly water-soluble ammonium salt[6][7]. This is a key property for formulation and handling. |

| pKa (Conjugate Acid) | 9.5 - 10.5 (Predicted) | This value refers to the pKa of the protonated amine (R-NH₃⁺). It is estimated based on typical values for primary amines on a cyclohexyl ring[8]. This pKa dictates the ionization state of the molecule in physiological environments, which is crucial for receptor binding and membrane permeability. |

| logP (Octanol/Water) | 1.2 (Predicted) | The predicted XlogP value suggests moderate lipophilicity[1]. This value indicates a balance between aqueous solubility and lipid membrane permeability, a critical parameter for oral bioavailability and CNS penetration. |

In-Depth Analysis of Key Properties

Solubility: A pH-Dependent Characteristic

The solubility of 4-Amino-1-phenylcyclohexan-1-ol is fundamentally dictated by its chemical structure, which contains both hydrophobic (phenyl, cyclohexyl) and hydrophilic (amino, hydroxyl) groups.

-

At Neutral pH (pH ~7.4): The primary amine (pKa ~10) will be partially protonated, but the molecule's large non-polar surface area (12 carbons) significantly limits its interaction with water. Consequently, its intrinsic aqueous solubility is expected to be low. For early-stage drug discovery, low solubility can lead to unreliable results in in-vitro assays and poor bioavailability[9].

-

In Acidic Media (pH < 7): The Henderson-Hasselbalch equation predicts that the amino group will become predominantly protonated to form an ammonium cation (R-NH₃⁺). This charged species readily forms ion-dipole interactions with water, dramatically increasing solubility. This property is often exploited in drug formulation, where active pharmaceutical ingredients (APIs) with basic amines are formulated as hydrochloride salts.

Acidity and Basicity: The Role of the Amino Group

The molecule possesses two potentially ionizable functional groups: the basic amino group and the weakly acidic hydroxyl group.

-

Amino Group (Base): The lone pair of electrons on the nitrogen atom makes the primary amine a Brønsted-Lowry base. In an aqueous environment, it establishes an equilibrium with its conjugate acid. The pKa of this conjugate acid (R-NH₃⁺ ⇌ R-NH₂ + H⁺) is predicted to be in the 9.5-10.5 range[8]. This means that at physiological pH (7.4), a significant fraction of the molecule will exist in its protonated, charged form, which influences its ability to cross biological membranes and interact with targets.

-

Hydroxyl Group (Acid): The tertiary alcohol is a very weak acid, with an estimated pKa of ~17-18. It will not ionize under physiological conditions and does not contribute to the acid-base properties of the molecule in a biological context.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical indicator of a drug's ability to permeate lipid bilayers like the cell membrane and the blood-brain barrier. The computationally predicted XlogP of 1.2 for 4-Amino-1-phenylcyclohexan-1-ol suggests a balanced character[1]. A logP in this range (1-3) is often considered favorable for oral drug candidates, as it suggests sufficient lipophilicity to cross membranes without being so high as to cause poor aqueous solubility or high metabolic clearance.

Predicted Spectral Characteristics

While experimental spectra are not publicly available, the key features can be reliably predicted based on the molecular structure.

-

¹H NMR:

-

Aromatic Protons: Signals corresponding to the monosubstituted phenyl group would appear in the δ 7.0-7.5 ppm region.

-

Cyclohexyl Protons: A series of complex, overlapping multiplets would be expected in the δ 1.2-2.5 ppm range. The exact chemical shifts and coupling constants would depend on the cis/trans stereochemistry and the chair conformation of the ring.

-

Methine Proton: The proton on the carbon bearing the amino group (CH-NH₂) would likely appear as a multiplet around δ 2.5-3.5 ppm.

-

-OH and -NH₂ Protons: These would appear as broad singlets whose chemical shifts are concentration and solvent-dependent. They are also exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals would be expected between δ 120-150 ppm.

-

Tertiary Alcohol Carbon (C-OH): A signal around δ 70-80 ppm.

-

Aliphatic Carbons: Signals for the five other carbons of the cyclohexane ring would appear in the δ 20-55 ppm range. The carbon attached to the nitrogen (C-NH₂) would be at the downfield end of this range.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 191.

-

Key Fragments: Expect to see characteristic fragments corresponding to the loss of water ([M-18]⁺), loss of ammonia ([M-17]⁺), and cleavage of the cyclohexyl ring. The phenyl cation (m/z = 77) would also be a prominent peak.

-

Experimental Protocols for Characterization

To move beyond prediction, empirical determination of these properties is essential. The following section details standardized, self-validating protocols suitable for a drug development laboratory.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility, which is the gold standard for lead optimization and formulation stages[9].

Rationale: The shake-flask method measures the equilibrium concentration of a compound in a saturated solution, providing a true measure of its thermodynamic solubility. Using HPLC for quantification ensures high sensitivity and specificity.

Methodology:

-

Preparation: Add an excess amount of solid 4-Amino-1-phenylcyclohexan-1-ol (e.g., ~5 mg) to a known volume (e.g., 2 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or rotator. This duration ensures that equilibrium is reached between the solid and dissolved compound[9].

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant.

-

Dilution: Dilute the supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Determination of pKa via Potentiometric Titration

This method directly measures the pH change of a solution upon addition of a titrant, allowing for the precise determination of the pKa.

Rationale: Titrating the compound with a strong acid and a strong base allows for the observation of the buffering regions associated with its ionizable groups. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms are equal[10][11].

Methodology:

-

Solution Preparation: Accurately weigh ~10-20 mg of 4-Amino-1-phenylcyclohexan-1-ol and dissolve it in a known volume (e.g., 50 mL) of a solution with a defined ionic strength (e.g., 0.1 M KCl). Some co-solvent (e.g., methanol) may be needed if solubility is very low.

-

Initial Titration (with Acid): Place the solution in a jacketed beaker at 25 °C with constant stirring. Immerse a calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized strong acid (e.g., 0.1 M HCl) and record the pH after each addition[12]. Continue until the pH drops significantly (e.g., to pH 2).

-

Back Titration (with Base): From the acidic endpoint, titrate the solution by adding precise aliquots of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition. Continue until the pH rises significantly (e.g., to pH 12).

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa of the conjugate acid (R-NH₃⁺) is the pH at the midpoint of the buffer region corresponding to the neutralization of the amine. This can be found at the half-equivalence point on the curve or by calculating the first derivative of the plot (dpH/dV), where the equivalence point is a maximum.

Conclusion

4-Amino-1-phenylcyclohexan-1-ol presents a physicochemical profile of significant interest to medicinal chemists. It is a moderately lipophilic, basic compound with low intrinsic aqueous solubility that can be dramatically enhanced in acidic conditions. Its key feature is the primary amine (pKa ~10), which will be predominantly protonated at physiological pH, a fact that will strongly influence its ADME properties. The predictions and experimental protocols outlined in this guide provide a robust framework for researchers to fully characterize this promising chemical scaffold and unlock its potential in the development of novel therapeutics.

References

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. 7

-

Enamine. Aqueous Solubility Assay.

-

Moorpark College. Experiment 13 – Properties of Amines and Amides.

-

Chem LibreTexts. Amine Unknowns.

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

The Royal Society of Chemistry. Electronic Supplementary Information for - The Royal Society of Chemistry.

-

PubChem. 4-Amino-1-(2-phenylcyclopropyl)cyclohexan-1-ol.

-

Chemical Synthesis. Cas no 1461708-75-7 (4-amino-1-phenylcyclohexanol).

-

PubChem. 4-Aminocyclohexanol.

-

Guidechem. trans-4-phenylcyclohexan-1-ol 5769-13-1.

-

Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PMC.

-

Department of Biotechnology. Titration of Amino Acids.

-

PubChem. 4-Amino-1-phenylhexan-3-ol.

-

PubChemLite. 4-amino-1-phenylcyclohexan-1-ol (C12H17NO).

-

Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure).

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE.

-

Scribd. Determination of The Pka Values of An Amino Acid.

-

ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

-

Google Patents. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

-

ChemSynthesis. 1-phenylcyclohexanol - 1589-60-2.

-

ChemicalBook. 4-PHENYLCYCLOHEXANOL(5437-46-7) 1H NMR spectrum.

-

Benchchem. 4-Amino-4-phenylcyclohexan-1-ol.

-

University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.

-

CymitQuimica. CAS 1589-60-2: 1-Phenylcyclohexanol.

-

PubChem. 1-Phenylcyclohexanol.

-

J-GLOBAL. 4α-Phenylcyclohexan-1β-ol.

-

BMRB. bmse000431 Cyclohexanol.

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

-

Williams, R. pKa Data Compiled by R. Williams.

-

Sigma-Aldrich. 4-Phenylcyclohexanone >= 98%.

-

PubChem. 4-Methyl-1-phenylcyclohexanol.

-

TCI EUROPE N.V. 1-Phenylcyclohexanol.

-

NIST WebBook. 1-Phenylcyclohexanol.

Sources

- 1. PubChemLite - 4-amino-1-phenylcyclohexan-1-ol (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 2. chem960.com [chem960.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-Phenylcyclohexanol | 1589-60-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chemhaven.org [chemhaven.org]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 11. scribd.com [scribd.com]

- 12. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

4-Amino-1-phenylcyclohexan-1-ol structure and stereoisomerism

An In-depth Technical Guide to the Structure and Stereoisomerism of 4-Amino-1-phenylcyclohexan-1-ol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of 4-amino-1-phenylcyclohexan-1-ol, a key molecular scaffold with significant potential in medicinal chemistry. We will deconstruct its core structure, delve into the nuances of its stereoisomerism, and outline robust methodologies for the synthesis and separation of its distinct stereoisomers. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile compound and its derivatives. We will explore the critical impact of stereochemistry on pharmacological activity, supported by authoritative references and detailed experimental frameworks.

Introduction: The Architectural Significance of 4-Amino-1-phenylcyclohexan-1-ol

4-Amino-1-phenylcyclohexan-1-ol is an organic compound built upon a cyclohexane ring. Its structure is distinguished by the presence of three key functional groups: a phenyl group and a hydroxyl group attached to the same carbon atom (C1), and an amino group at the C4 position.[1][2] This trifunctional arrangement makes it a highly valuable and versatile building block in the synthesis of complex molecules, particularly for pharmaceutical applications.[2] The rigid cyclohexane core serves as a three-dimensional scaffold, allowing the functional groups to be presented in precise spatial orientations. This structural rigidity, combined with the potential for multiple stereoisomeric forms, is paramount in designing molecules that can selectively interact with biological targets. Derivatives of related aminocyclohexanol structures have been investigated for a range of therapeutic applications, including as analgesics and for treating neurodegenerative diseases, highlighting the pharmacological relevance of this molecular framework.[3][4][5]

Molecular Structure and Core Properties

A thorough understanding of the fundamental structure is the first step in appreciating its chemical behavior and potential.

-

Molecular Formula: C₁₂H₁₇NO[1]

-

Molecular Weight: 191.27 g/mol [1]

-

Key Structural Features:

-

Cyclohexane Ring: A six-membered saturated carbocyclic ring that provides a robust and conformationally defined scaffold.

-

Tertiary Alcohol: The hydroxyl (-OH) group at C1 is part of a tertiary alcohol, which also features a phenyl (-C₆H₅) substituent. This C1 carbon is a quaternary center.

-

Primary Amine: The amino (-NH₂) group at C4 is a primary amine, which acts as a key site for further chemical modification and as a potential hydrogen bonding participant in biological interactions.

-

Below is a 2D representation of the general structure:

Caption: 2D Structure of 4-Amino-1-phenylcyclohexan-1-ol.

Stereoisomerism: A Deep Dive into 3D Complexity

The true chemical and biological identity of 4-amino-1-phenylcyclohexan-1-ol is defined by its stereochemistry. The presence of multiple chiral centers gives rise to several stereoisomers, each with unique properties.

Identification of Chiral Centers

This molecule possesses two stereocenters:

-

C1: The carbon atom bonded to the phenyl group, the hydroxyl group, C2, and C6 of the cyclohexane ring. Since all four substituents are different, this center is chiral.

-

C4: The carbon atom bonded to the amino group, a hydrogen atom, C3, and C5 of the cyclohexane ring. This center is also chiral.

With two chiral centers (n=2), the molecule can exist as a maximum of 2ⁿ = 4 distinct stereoisomers.[6] These stereoisomers exist as two pairs of enantiomers.

Diastereomers: cis and trans Isomerism

The relative orientation of the amino group at C4 and the hydroxyl group at C1 defines two diastereomeric forms:

-

cis-isomer: The amino and hydroxyl groups are on the same face of the cyclohexane ring.

-

trans-isomer: The amino and hydroxyl groups are on opposite faces of the ring.

Each of these diastereomers is chiral and exists as a pair of enantiomers. This gives rise to the four total stereoisomers.

The Four Stereoisomers

The four stereoisomers can be systematically named using the Cahn-Ingold-Prelog (R/S) nomenclature at each chiral center.

| Stereoisomer | IUPAC Name | Relationship |

| Isomer 1 | (1R,4R)-4-Amino-1-phenylcyclohexan-1-ol | Enantiomer of Isomer 2 |

| Isomer 2 | (1S,4S)-4-Amino-1-phenylcyclohexan-1-ol | Enantiomer of Isomer 1 |

| Isomer 3 | (1R,4S)-4-Amino-1-phenylcyclohexan-1-ol | Enantiomer of Isomer 4 |

| Isomer 4 | (1S,4R)-4-Amino-1-phenylcyclohexan-1-ol | Enantiomer of Isomer 3 |

The (1R,4R) and (1S,4S) pair represent the trans configuration, while the (1R,4S) and (1S,4R) pair represent the cis configuration.

Caption: Stereoisomeric relationships of 4-amino-1-phenylcyclohexan-1-ol.

Synthesis and Chiral Separation

The production of a single, pure stereoisomer is a critical objective in drug development, as different stereoisomers can have vastly different pharmacological and toxicological profiles.[4]

General Synthesis Approach

A common laboratory synthesis involves the Grignard reaction. The reaction of 4-aminocyclohexanone (or a protected version) with phenylmagnesium bromide would yield a mixture of the cis and trans diastereomers of 4-amino-1-phenylcyclohexan-1-ol. This approach lacks stereocontrol and necessitates a subsequent separation step. More advanced, stereoselective syntheses may employ chiral auxiliaries or catalysts to favor the formation of a specific stereoisomer.[7]

Experimental Protocol: Chiral Separation by HPLC

The separation of enantiomers and diastereomers is most reliably achieved through chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard.

Objective: To resolve the four stereoisomers from a synthesized mixture.

Methodology:

-

Instrumentation:

-

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

-

Chiral Stationary Phase (CSP) Selection:

-

Causality: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective for a broad range of chiral compounds, including amino alcohols. A column such as a Chiralpak® AD-H or Chiralcel® OD-H would be a primary screening candidate due to their proven selectivity for compounds with aromatic and hydrogen-bonding groups.

-

-

Mobile Phase Preparation:

-

A typical mobile phase for normal-phase chiral HPLC consists of a non-polar alkane (e.g., n-Hexane or Heptane) and a polar alcohol modifier (e.g., Isopropanol or Ethanol).

-

Self-Validation: To ensure good peak shape for the basic amine, a small amount of an amine additive (e.g., 0.1% Diethylamine or Butylamine) is added to the mobile phase. This additive competes with the analyte for active sites on the silica support, preventing peak tailing and ensuring reproducible retention times.

-

-

Chromatographic Conditions (Starting Point):

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 215 nm and 254 nm (to capture both the phenyl chromophore and other transitions).

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the mixture in the mobile phase at a concentration of ~1 mg/mL.

-

-

Method Optimization:

-

The ratio of Hexane to Isopropanol is adjusted to optimize the resolution and retention time. Increasing the percentage of Isopropanol will generally decrease retention times but may also reduce resolution. The type of alcohol modifier (e.g., switching to Ethanol) can also dramatically alter selectivity.

-

Caption: Experimental workflow for chiral separation via HPLC.

Pharmacological Implications of Stereoisomerism

The precise three-dimensional structure of a drug molecule is fundamental to its interaction with chiral biological targets like enzymes and receptors. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different activities.[4]

-

Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity.

-

Case Example Context: In the development of mitofusin activators, it was discovered that only the trans-cyclohexanol stereoisomer of a related compound possessed biological activity.[4] This underscores the absolute necessity of separating and individually testing each stereoisomer of 4-amino-1-phenylcyclohexan-1-ol in any drug discovery program. The specific orientation of the amino, hydroxyl, and phenyl groups will dictate how the molecule fits into a binding pocket and engages in crucial interactions such as hydrogen bonding and hydrophobic interactions.

Conclusion

4-Amino-1-phenylcyclohexan-1-ol is more than a simple chemical structure; it is a complex molecular system defined by its stereochemistry. The presence of two chiral centers at C1 and C4 gives rise to four distinct stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair. The synthesis of this compound typically yields a mixture of these isomers, necessitating advanced and validated separation techniques like chiral HPLC for their isolation. For drug development professionals, recognizing and controlling this stereochemical diversity is not merely an academic exercise—it is a fundamental requirement for developing safe, selective, and effective therapeutics. The insights and protocols provided in this guide serve as a foundational framework for harnessing the full potential of this important molecular scaffold.

References

-

PubChem. 4-Amino-1-(2-phenylcyclopropyl)cyclohexan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-amino-1-phenylcyclohexan-1-ol (C12H17NO). [Link]

-

ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]

-

Wang, Z., et al. (2021). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PMC. [Link]

-

ChemExper. Cas no 1461708-75-7 (4-amino-1-phenylcyclohexanol). [Link]

-

PubChem. 4-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

-

Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(13), 2745–2755. [Link]

-

LibreTexts. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

-

University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

Sources

- 1. PubChemLite - 4-amino-1-phenylcyclohexan-1-ol (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 2. chem960.com [chem960.com]

- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

Potential biological activities of 4-Amino-1-phenylcyclohexan-1-ol based on structural analogs

Topic: Potential Biological Activities of 4-Amino-1-phenylcyclohexan-1-ol Based on Structural Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Detached" Pharmacophore

4-Amino-1-phenylcyclohexan-1-ol (CAS 1461708-75-7) represents a unique structural probe within the arylcyclohexylamine chemical space. Unlike the classic 1,1-disubstituted scaffolds found in dissociative anesthetics (e.g., Phencyclidine, Ketamine) or the 1,2-disubstituted motifs of analgesics (e.g., Tramadol), this molecule features a 1,4-disubstituted geometry.

This specific "distal" arrangement of the polar amine relative to the lipophilic phenyl-hydroxy core suggests a distinct pharmacological profile. While it shares metabolic homology with Phase I metabolites of PCP, its structural rigidity and polarity vector make it a candidate for Sigma-1 receptor modulation , NMDA receptor channel blockade (with altered kinetics), and Monoamine transporter inhibition .

This guide synthesizes structural activity relationships (SAR) from established medicinal chemistry to predict the biological activity of this scaffold and provides validated protocols for its characterization.

Structural Analysis & SAR Logic

The 1,4-Cyclohexane Bridge

The core feature of 4-amino-1-phenylcyclohexan-1-ol is the cyclohexane ring acting as a rigid spacer between the lipophilic head (1-phenyl-1-hydroxyl) and the basic tail (4-amino).

-

Lipophilic Head (C1): The geminal phenyl and hydroxyl groups mimic the "PCP pharmacophore" essential for hydrophobic pocket binding in the NMDA receptor and μ-opioid receptor. The hydroxyl group acts as a critical Hydrogen Bond Donor (HBD).

-

Basic Tail (C4): The primary amine at position 4 introduces a basic center (

). -

Stereochemistry: The molecule exists as cis and trans diastereomers. In the trans isomer (phenyl vs. amino), the molecule adopts a linear, extended conformation, maximizing the distance between the aromatic ring and the nitrogen (~6-7 Å).

Comparative SAR Table

| Feature | 4-Amino-1-phenylcyclohexan-1-ol | Phencyclidine (PCP) | Tramadol | Venlafaxine |

| Substitution Pattern | 1,4-disubstituted | 1,1-disubstituted | 1,2-disubstituted | 1,2-disubstituted (ethyl linker) |

| Core Motif | Phenyl-OH / Amine | Phenyl-Piperidine | Phenyl-OH / Amine | Phenyl-OH / Amine |

| N-Aryl Distance | Distal (~6.5 Å) | Proximal (< 3 Å) | Proximal (~3-4 Å) | Proximal (~4-5 Å) |

| Primary Target | Sigma-1 / NMDA (Predicted) | NMDA (Channel Blocker) | μ-Opioid / SERT | SERT / NET |

| Metabolic Link | Resembles 4-OH-PCP metabolite | Parent Drug | Parent Drug | Parent Drug |

Predicted Biological Activities[1][2][3][4]

NMDA Receptor Antagonism (Low Affinity/Allosteric)

The 1-phenylcyclohexylamine core is the defining feature of non-competitive NMDA receptor antagonists. However, high-affinity binding (e.g., PCP

-

Prediction: The 1,4-distance likely precludes high-affinity binding to the deep PCP site. However, the molecule may exhibit low-affinity channel blockade or bind to superficial sites, potentially reducing psychotomimetic side effects while retaining neuroprotective properties.

Sigma-1 Receptor ( R) Binding

Sigma-1 receptors bind diverse lipophilic amines with a "phenyl-spacer-amine" motif. The 1,4-cyclohexyl spacer provides the necessary lipophilicity and rigidity.

-

Mechanism: The primary amine forms an electrostatic interaction with Asp126 in the

R, while the phenyl group engages in -

Prediction: High probability of agonist activity at

R, suggesting potential applications in neuroprotection or cognitive enhancement.

Analgesic Activity (Lednicer Series)

Research by Lednicer et al. demonstrated that 4-amino-4-arylcyclohexanones and their corresponding alcohols possess potent analgesic activity, often independent of classical opioid receptors.

-

Causality: The 1-phenyl-1-hydroxy motif mimics the "A-ring" and "C-ring" spatial arrangement of morphine.

-

Prediction: Potential antinociceptive activity via mixed mechanisms (weak opioid agonism + monoamine reuptake inhibition).

Visualization: Pharmacophore & Screening Workflow

SAR Overlay and Pharmacophore Map

This diagram illustrates the structural divergence of the target molecule from established drugs, highlighting the "Distal Amine" shift.

Caption: Structural relationship between 4-Amino-1-phenylcyclohexan-1-ol and established CNS agents, mapping predicted pharmacological shifts.

Experimental Screening Workflow

A self-validating workflow to confirm the predicted activities.

Caption: Step-by-step experimental workflow from synthesis to functional validation.

Experimental Protocols

Synthesis via Transamination (Biocatalytic Route)

Rationale: Traditional synthesis via Grignard addition to 4-aminocyclohexanone is difficult due to protecting group requirements. The biocatalytic route ensures stereochemical control.

Protocol:

-

Substrate Preparation: Dissolve 4-hydroxy-4-phenylcyclohexanone (25 mM) in a biphasic system (Isooctane/HEPES buffer pH 8.2).

-

Enzymatic Reaction: Add

-Transaminase (e.g., Chromobacterium violaceum amine transaminase) and an amine donor (e.g., (S)-1-phenylethylamine, 50 mM). -

Incubation: Shake at 37°C for 24-48 hours. The enzyme selectively aminates the ketone at the 1-position (relative to the ring, becoming C4 in the product).

-

Work-up: Extract the organic phase, dry over

, and concentrate. -

Purification: Isolate the target amine via Flash Chromatography (DCM:MeOH:NH3 90:9:1).

Radioligand Binding Assay (Sigma-1 Receptor)

Rationale: To verify the primary predicted target.

Protocol:

-

Membrane Prep: Use guinea pig brain homogenates or HEK293 cells overexpressing human

R. -

Ligand:

(2-5 nM). -

Incubation: Incubate membranes with radioligand and varying concentrations of 4-Amino-1-phenylcyclohexan-1-ol (

to -

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and-

Control: Use Haloperidol (10

M) to define non-specific binding.

-

References

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980).[1] 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics.[2][1] 1. Modification of the aryl ring.[2][1][3] Journal of Medicinal Chemistry, 23(4), 424–430.[1] Link

-

Holsztynska, E. J., & Domino, E. F. (1986). Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, 4-phenyl-4-(1-piperidinyl)cyclohexanol. Journal of Analytical Toxicology. Link

-

Fodi, T., et al. (2020). Application of Transaminases in a Disperse System for the Bioamination of Hydrophobic Substrates. ChemCatChem. (Context for synthesis and Cariprazine intermediates). Link

-

PubChem Compound Summary. (2024). 4-Amino-1-phenylcyclohexan-1-ol (CID 4601087).[4] National Center for Biotechnology Information. Link

Sources

- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem960.com [chem960.com]

Technical Whitepaper: Cis and Trans Isomers of 4-Amino-1-phenylcyclohexan-1-ol

The following technical guide details the structural analysis, synthesis, and characterization of the cis- and trans-isomers of 4-Amino-1-phenylcyclohexan-1-ol.

Executive Summary

The scaffold 4-amino-1-phenylcyclohexan-1-ol represents a privileged structural motif in medicinal chemistry, particularly within the development of central nervous system (CNS) agents targeting NMDA, sigma, and opioid receptors. The presence of a quaternary center at C1 (bearing both phenyl and hydroxyl groups) and an amino group at C4 creates a 1,4-disubstituted cyclohexane system with distinct cis and trans stereoisomers.

This guide provides a rigorous technical framework for distinguishing, synthesizing, and purifying these isomers. It emphasizes the causal relationship between conformational thermodynamics and synthetic outcomes, offering a self-validating protocol for researchers.

Stereochemical Definition and Conformational Analysis

Nomenclature and Geometry

To ensure precision, we define the stereochemistry based on the relative orientation of the heteroatom substituents (Hydroxyl at C1 and Amino at C4):

-

Cis-isomer: The -OH group at C1 and the -NH₂ group at C4 are on the same side (syn) of the cyclohexane ring plane.

-

Trans-isomer: The -OH group at C1 and the -NH₂ group at C4 are on opposite sides (anti) of the ring plane.

Thermodynamic Preference (The "Locking" Effect)

The conformational landscape is dictated by the steric bulk of the phenyl group at C1.

-

A-values: Phenyl (~2.8 kcal/mol) vs. Hydroxyl (~0.87 kcal/mol) vs. Amino (~1.2 kcal/mol).

-

Consequence: The phenyl group will almost exclusively occupy the equatorial position to minimize 1,3-diaxial interactions. This "locks" the C1-hydroxyl group into an axial orientation.

Therefore, the isomerism depends entirely on the configuration of the C4-amino group relative to this locked C1 system:

-

Cis-Isomer (OH/NH₂ syn): With OH axial (up), the NH₂ must also be "up". At C4, the "up" position is equatorial .

-

Conformation: Ph(eq), OH(ax) — NH₂(eq), H(ax).

-

-

Trans-Isomer (OH/NH₂ anti): With OH axial (up), the NH₂ must be "down". At C4, the "down" position is axial .

-

Conformation: Ph(eq), OH(ax) — NH₂(ax), H(eq).

-

Note: The Cis isomer (diequatorial Ph/NH₂) is thermodynamically more stable than the Trans isomer (equatorial Ph / axial NH₂).

Synthesis Strategies

Two primary routes are recommended: Chemical Reductive Amination (thermodynamic control) and Biocatalytic Transamination (kinetic/stereospecific control).

Route A: Grignard Addition & Reductive Amination

This classical route allows for scale-up but requires rigorous separation of isomers.

Step 1: Nucleophilic Addition

-

Reagents: 1,4-Cyclohexanedione monoethylene acetal, Phenylmagnesium bromide (PhMgBr), THF.

-

Protocol: Add PhMgBr dropwise to the ketone at 0°C. The phenyl group attacks from the less hindered equatorial trajectory, yielding the alcohol.

-

Deprotection: Acidic hydrolysis (HCl) yields 4-hydroxy-4-phenylcyclohexan-1-one .

Step 2: Reductive Amination

-

Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

-

Mechanism: Formation of the iminium ion followed by hydride delivery.

-

Selectivity: Hydride attacks from the axial direction (less hindered) or equatorial direction depending on conditions. Generally, this yields a mixture of cis/trans isomers (typically favoring the thermodynamically stable cis-amine).

Route B: Biocatalytic Synthesis (Amine Transaminases)

For high diastereomeric excess (de), enzymatic routes are superior.

-

Enzyme: Amine Transaminases (ATAs) such as Chromobacterium violaceum (Cv-ATA) or engineered variants.

-

Donor: Isopropylamine or (S)-1-phenylethylamine.

-

Outcome: Enzymes can be selected to sterically exclude the formation of the axial amine, yielding >95% cis-isomer.

Figure 1: Comparative synthetic workflows for 4-Amino-1-phenylcyclohexan-1-ol highlighting chemical vs. enzymatic selectivity.

Characterization & Self-Validating Protocols

The distinction between isomers relies on 1H-NMR coupling constants (J-values) of the proton at C4 (H4). This method is self-validating because the geometry dictates the magnetic coupling.

NMR Logic (The "H4" Diagnostic)

-

Cis-Isomer (NH₂ Equatorial): The geminal proton H4 is Axial .

-

Coupling: Axial-Axial (large J ~10-12 Hz) + Axial-Equatorial (small J ~3-5 Hz).

-

Appearance: Triplet of triplets (tt) or wide multiplet.

-

-

Trans-Isomer (NH₂ Axial): The geminal proton H4 is Equatorial .

-

Coupling: Equatorial-Axial (small J) + Equatorial-Equatorial (small J).

-

Appearance: Broad singlet (bs) or narrow multiplet.

-

Quantitative Data Summary

| Feature | Cis-Isomer (Syn) | Trans-Isomer (Anti) |

| Configuration | 1-OH (ax) / 4-NH₂ (eq) | 1-OH (ax) / 4-NH₂ (ax) |

| H4 Proton Type | Axial | Equatorial |

| H4 Multiplicity | Wide multiplet / tt | Narrow multiplet / bs |

| H4 Chemical Shift | ~2.64 - 2.70 ppm [1] | Typically downfield relative to cis |

| Thermodynamics | More Stable | Less Stable |

Validation Workflow

To confirm identity without a reference standard:

-

Acquire 1H-NMR in CDCl₃ or DMSO-d6.

-

Identify H4 signal (alpha to amine, ~2.5-3.0 ppm).

-

Measure Peak Width at Half Height (W½):

-

If W½ > 20 Hz → H4 is Axial → Cis-Isomer .

-

If W½ < 10 Hz → H4 is Equatorial → Trans-Isomer .

-

-

Confirm with NOESY:

-

Irradiate H4. If NOE is observed to the Phenyl group (which is equatorial), H4 must be axial (cis-isomer). Note: Due to distance, this NOE may be weak; coupling constants are more reliable.

-

Figure 2: Decision tree for assigning stereochemistry using 1H-NMR coupling constants.

Separation Protocols

For mixtures obtained via chemical synthesis (Route A), separation is required.[1]

Crystallization

The cis-isomer typically exhibits higher crystallinity due to its more symmetrical, stable chair conformation.

-

Solvent System: Ethyl Acetate / Hexane or Ethanol / Diethyl Ether.

-

Protocol: Dissolve crude mixture in hot ethyl acetate. Cool slowly to 4°C. The cis-isomer precipitates first. Filter and wash with cold hexane.

Flash Chromatography

-

Stationary Phase: Silica Gel (neutralized with 1% triethylamine to prevent streaking of the amine).

-

Mobile Phase: Dichloromethane : Methanol : NH₄OH (90:9:1).

-

Elution Order: The Trans-isomer (less polar due to intramolecular H-bonding potential or shielding) often elutes before the Cis-isomer, though this is substrate-dependent and must be verified by TLC.

References

-

Biocatalytic Synthesis & NMR Data: C. F. C. C. da Silva, et al. "Application of Amino Transaminases in a Disperse System for the Biotransformation of Hydrophobic Substrates." ChemRxiv, 2020.

-

Conformational Analysis of 4-Substituted Cyclohexanols: E. L. Eliel, "Conformational Analysis of Mobile Cyclohexane Systems." Journal of Chemical Education, 1960.

-

Synthesis of 1,4-Amino Alcohols: National Institutes of Health (NIH), "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." PubMed Central, 2013.

Sources

In Silico Pharmacological Profiling of 4-Amino-1-phenylcyclohexan-1-ol

Executive Summary

The molecule 4-Amino-1-phenylcyclohexan-1-ol represents a rigidified arylcyclohexylamine scaffold distinct from the classic 1,1-disubstituted (phencyclidine-like) or 1,2-disubstituted (ketamine/tramadol-like) classes.[1] Its unique 1,4-substitution pattern imposes specific geometric constraints on the pharmacophore, potentially altering selectivity between NMDA antagonism, monoamine reuptake inhibition, and opioid receptor agonism.

This guide provides an autonomous, self-validating in silico framework to predict the bioactivity of this specific chemical entity.[1] By strictly adhering to the protocols below, researchers can generate high-confidence predictive data regarding the molecule's binding affinity, metabolic stability, and blood-brain barrier (BBB) penetration.

Part 1: Chemical Space & Structural Preparation

The biological activity of cyclohexane derivatives is dictated by their stereochemistry. For 4-Amino-1-phenylcyclohexan-1-ol, the spatial relationship between the C1-Phenyl/Hydroxyl group and the C4-Amino group is the primary determinant of activity.[1]

Stereochemical Segregation

You cannot dock this molecule as a flat 2D structure.[1] You must generate and separate the diastereomers:

-

Isomer A (cis): The Phenyl group (C1) and Amino group (C4) are on the same side of the ring plane.

-

Isomer B (trans): The Phenyl group (C1) and Amino group (C4) are on opposite sides.[1]

Critical Protocol:

-

Generation: Use RDKit or OpenBabel to generate 3D conformers.[1]

-

Energy Minimization: Apply the MMFF94 force field to identify the lowest energy chair conformation.[1]

-

Note: The bulky phenyl group at C1 will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions.[1]

-

-

Protonation State: At physiological pH (7.4), the primary amine at C4 will be protonated (

).[1] Ensure your model reflects this charge (+1), as it is essential for the salt-bridge interaction common in aminergic GPCRs and ion channels.

Pharmacophore Hypothesis

Based on structural homology to Tramadol (opioid/SNRI) and PCP (dissociative), we define the following pharmacophoric points:

-

Hydrophobic Core: Phenyl ring (C1).[1]

-

H-Bond Donor/Acceptor: Hydroxyl group (C1).[1]

-

Cationic Center: Protonated Amine (C4).[1]

-

Distance Constraint: The rigid cyclohexane spacer fixes the Amine-to-Phenyl centroid distance at approximately 5.5–6.0 Å (trans) vs 4.5–5.0 Å (cis).

Part 2: Target Identification & "Fishing" Workflow

Since this molecule is a "scaffold hop" from known drugs, we must screen against three primary target classes.[1]

The Target Triad

| Target Class | Rationale | PDB ID for Docking | Control Ligand |

| NMDA Receptor | Structural similarity to PCP/Ketamine metabolites.[1] | 5I2N (GluN1/GluN2B) | MK-801 / Ketamine |

| SERT / NET | Homology to Desvenlafaxine (SNRI).[1] | 5I6X (SERT) | Paroxetine |

| Mu-Opioid (MOR) | Homology to Tramadol.[1] | 4DKL | Tramadol / Morphine |

Workflow Visualization

The following diagram outlines the logical flow from structure preparation to multi-target validation.

Figure 1: The "In Silico" screening pipeline. Note the bifurcation at Phase 2 to assess polypharmacology.

Part 3: Molecular Docking Protocol (Step-by-Step)

To ensure trustworthiness , this protocol uses AutoDock Vina (open source) but requires validation against a known crystal ligand (Redocking).[1]

System Setup

-

Target Retrieval: Download PDB 5I2N (NMDA Receptor).[1] Remove water molecules and heteroatoms (except the co-crystallized ligand for reference).[1]

-

Grid Box Definition (NMDA):

-

Grid Box Definition (SERT):

Execution & Scoring

Run the docking simulation with an exhaustiveness of 32 (higher than default to ensure convergence).

Interpretation of Results (ΔG in kcal/mol):

-

> -6.0: Non-binder / Weak.[1]

-

-6.0 to -8.0: Moderate binder (µM range).[1]

-

< -8.5: Strong binder (nM range).[1]

-

< -10.0: Very strong (likely false positive if unvalidated).[1]

Self-Validation Step: Before docking the target molecule, extract the native ligand from the PDB and re-dock it.[1] If the RMSD between your docked pose and the crystal pose is > 2.0 Å, your grid parameters are wrong.[1] Do not proceed until RMSD < 2.0 Å.

Part 4: ADMET & Safety Profiling[1]

For a CNS-active drug, pharmacokinetics are as important as binding.[1]

Blood-Brain Barrier (BBB) Permeability

This molecule is highly lipophilic.[1] We use the BOILED-Egg model (via SwissADME) to predict CNS access.[1]

-

TPSA (Topological Polar Surface Area): Must be

Ų for CNS penetration.[1]

Metabolic Stability (CYP450)

-

CYP2D6: This is the primary enzyme for metabolizing amine-containing lipophiles (like Tramadol/Codeine).[1]

-

Prediction: The molecule is likely a substrate for CYP2D6.[1]

-

Risk: If the user is a CYP2D6 poor metabolizer, plasma levels could spike, increasing toxicity risk.[1]

Part 5: Molecular Dynamics (MD) Simulation

Docking gives a static snapshot.[1] MD tells you if the binding is stable.[1]

Protocol (GROMACS)

-

Force Field: CHARMM36m (best for protein-ligand complexes).[1]

-

Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

-

Neutralization: Add Na+/Cl- ions to reach 0.15 M.

-

Production Run: 100 ns, NPT ensemble (310 K, 1 bar).

Analysis Metrics

-

RMSD (Root Mean Square Deviation): If the ligand RMSD fluctuates

Å relative to the protein, the binding is unstable (the molecule "floats away"). -

H-Bond Analysis: Monitor the persistence of the H-bond between the C4-Amine and the key Aspartate/Glutamate residue in the binding pocket (e.g., GluN2B residues).

Part 6: Interaction Logic & Pharmacophore Map

The following diagram illustrates the specific chemical interactions required for this molecule to bind to the NMDA receptor pore, contrasting it with the SERT transporter.

Figure 2: Pharmacophoric mapping. The critical question is whether the 1,4-distance allows the amine to reach the gating ring while the phenyl remains anchored.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461.[1] [Link]

-

RCSB Protein Data Bank. (2016).[1] Crystal structure of the NMDA receptor GluN1/GluN2B heterotetramer (PDB: 5I2N).[1] [Link]

-

Morris, G. M., et al. (2009).[1] AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.[1] Journal of Computational Chemistry, 30(16), 2785–2791.[1] [Link]

Sources

Methodological & Application

Application Note: Analytical Methods for the Separation and Quantification of 4-Amino-1-phenylcyclohexan-1-ol Diastereomers

Part 1: Executive Summary & Stereochemical Context

The separation of 4-amino-1-phenylcyclohexan-1-ol diastereomers represents a critical quality attribute in the development of central nervous system (CNS) active agents and opioid analgesics. This molecule possesses two stereocenters (C1 and C4) on a cyclohexane ring, resulting in geometric isomerism (cis and trans).

Unlike simple aminocyclohexanols, the presence of the bulky C1-phenyl group introduces significant steric hindrance and hydrophobicity, altering the chromatographic behavior. The biological activity of cyclohexyl-amine pharmacophores is often strictly dependent on the stereochemical orientation of the amine relative to the phenyl ring. Therefore, precise quantification of the cis/trans ratio is mandatory for IND (Investigational New Drug) submissions.

The Stereochemical Challenge

-

Trans-isomer: The amino group (C4) and the phenyl group (C1) are on opposite sides of the cyclohexane plane.

-

Cis-isomer: The amino group and the phenyl group are on the same side.

Note: Due to the conformational mobility of the cyclohexane ring (chair-chair interconversion), separation relies heavily on the specific interaction of the fixed substituents with the stationary phase.

Part 2: Analytical Workflow Visualization

The following flowchart outlines the decision matrix for selecting the appropriate analytical technique based on sample concentration and required sensitivity.

Figure 1: Decision tree for analytical method selection. Blue path denotes standard QC workflow; Red path denotes high-sensitivity MS workflow.

Part 3: Method A - High-Performance Liquid Chromatography (RP-HPLC)[1]

This is the preferred method for process monitoring and purity assessment. The phenyl ring provides sufficient UV absorption, allowing for direct analysis without derivatization.

Mechanistic Rationale

The separation utilizes Reversed-Phase Chromatography (RPC) .

-

Stationary Phase: A C18 column with high carbon load is selected to maximize hydrophobic interaction with the phenyl group.

-

pH Strategy: The amine group (pKa ~10) is protonated at neutral pH, causing peak tailing due to interaction with residual silanols. We utilize a High pH (pH 10) strategy. At pH 10, the amine is neutral (free base), improving peak shape and increasing retention on the hydrophobic C18 phase.

Detailed Protocol

Instrument: HPLC system with Binary Pump and DAD/VWD Detector.

| Parameter | Specification |

| Column | Agilent XBridge C18 or Gemini-NX C18 (High pH stable), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH₄OH) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Temperature control is critical for reproducibility) |

| Detection | UV @ 215 nm (Primary), 254 nm (Secondary) |

| Injection Vol | 5–10 µL |

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20 | Isocratic Hold (Equilibration) |

| 2.0 | 20 | Start Gradient |

| 12.0 | 60 | Linear Ramp |

| 12.1 | 95 | Wash Step |

| 15.0 | 95 | End Wash |

| 15.1 | 20 | Re-equilibration |

| 20.0 | 20 | End Run |

Data Interpretation

-

Elution Order: The cis-isomer (intramolecular H-bonding potential between -OH and -NH2 reduces effective polarity slightly less than the solvent-exposed trans form in some conformers, but in RP-HPLC with basic pH, the trans-isomer usually elutes later due to a flatter conformation interacting more effectively with the C18 ligands).

-

Note: Always verify elution order with a known standard or NMR confirmation, as solvation shells can invert retention.

-

-

Resolution (Rs): Target Rs > 2.0 between diastereomers.

Part 4: Method B - Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS is required when analyzing biological matrices (plasma/urine) or when confirming molecular weight. Native analysis is difficult due to the polarity of the hydroxyl and amine groups; therefore, silylation is mandatory.

Derivatization Protocol (Silylation)

This protocol converts the polar -OH and -NH₂ groups into trimethylsilyl (TMS) ethers/amines, increasing volatility.

-

Preparation: Weigh 2 mg of sample into a 1.5 mL GC vial.

-

Solvent: Add 100 µL of anhydrous Pyridine.

-

Reagent: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Incubation: Cap tightly and heat at 70°C for 30 minutes.

-

Dilution: Cool to room temperature and dilute with 800 µL Ethyl Acetate.

-

Injection: Inject 1 µL into the GC.

GC-MS Parameters

| Parameter | Specification |

| Column | DB-5ms or HP-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25µm |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | Split (20:1), 260°C |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| Scan Range | 40–400 m/z |

Temperature Program:

-

Start at 100°C, hold for 1 min.

-

Ramp 15°C/min to 300°C.

-

Hold at 300°C for 5 min.

Identification

-

Fragmentation: Look for the molecular ion (

) of the di-TMS derivative.-

MW of Parent: ~191.27 g/mol .

-

MW of di-TMS derivative:

amu (approx). -

Key fragment: Loss of Methyl (

) and loss of Phenyl group.

-

-

Separation: The diastereomers typically separate by 0.5 – 1.5 minutes. The isomer capable of forming stronger intramolecular hydrogen bonds (often cis) may have a lower boiling point and elute earlier, though the bulky phenyl group dominates the interaction.

Part 5: References & Validation Sources

The protocols above are derived from standard methodologies for aminocyclohexanol and phenylcyclohexylamine analysis.

-

Separation of Aminocyclohexanol Isomers:

-

Source: BenchChem Technical Support.[1] "Synthesis of trans-4-Aminocyclohexanol." (Describes the difficulty of separation and the use of C18 columns with TFA or basic buffers).

-

-

Chiral/Diastereomeric Separation Principles:

-

Source: Phenomenex.[2] "Chiral HPLC Separations Guide." (General principles for separating amine-containing stereoisomers).

-

-

Derivatization for Amino Acids/Amines (Marfey's/PITC):

-

Source: Springer Nature Experiments. "Amino Acid Analysis by RP-HPLC." (Validation of PITC and similar derivatization techniques for amine separation).

-

-

GC-MS Silylation Protocols:

-

Source: Agilent Technologies. "GC/MS Analysis of Chemically Derivatized Drugs." (Standard BSTFA protocols).

-

(General landing page for protocols).

-

Disclaimer

The procedures described herein are for research and development purposes only. 4-Amino-1-phenylcyclohexan-1-ol may be a precursor to controlled substances. Users must verify local regulations regarding the handling of phenylcyclohexylamine derivatives before synthesis or analysis.

Sources

Application of 4-Amino-1-phenylcyclohexan-1-ol in the synthesis of novel therapeutic agents

[1]

Executive Summary

4-Amino-1-phenylcyclohexan-1-ol represents a critical class of 4,4-disubstituted cyclohexylamines , a structural motif increasingly prevalent in modern drug discovery.[1] Its steric bulk and specific stereochemical constraints make it a challenging yet high-value intermediate.[1]

This scaffold serves two primary roles in pharmaceutical development:

-

Antiviral Therapeutics: It functions as a structural analog and model substrate for the synthesis of Radalbuvir (GS-9669) intermediates, a non-nucleoside NS5B polymerase inhibitor.[1]

-

CNS Pharmacology: It acts as a core pharmacophore for Opioid Receptor-Like 1 (ORL-1) ligands and NMDA receptor modulators, leveraging the 4-phenyl-4-hydroxycyclohexyl amine motif found in potent analgesics.[1]

Therapeutic Applications & Mechanism

Antiviral Agents (HCV NS5B Inhibition)

The 4,4-disubstituted cyclohexyl moiety is essential for filling the hydrophobic pocket of the HCV NS5B polymerase thumb site II.[1]

-

Relevance: The synthesis of Radalbuvir (GS-9669) involves a closely related intermediate where the phenyl group is replaced by a functionalized ether. 4-Amino-1-phenylcyclohexan-1-ol serves as the benchmark substrate for optimizing the difficult sterically hindered amination required for this drug class.[1]

-

Mechanism: These inhibitors function as allosteric modulators, preventing the conformational changes in the RNA polymerase necessary for viral replication.

CNS Active Agents (Analgesia & Neuroprotection)

The structural rigidity of the cyclohexane ring, combined with the polar hydroxyl and basic amino groups, mimics the pharmacophore of several psychoactive compounds.[1]

-

Opioid/Nociceptin Ligands: The 1-phenyl-1-hydroxy-4-amino motif is a rigidified analog of the flexible phenyl-ethyl-amine chains found in traditional opioids.[1] It provides high selectivity for the NOP receptor (Nociceptin/Orphanin FQ peptide receptor), a target for non-addictive pain relief.

-

Sigma Receptor Modulation: The lipophilic phenyl ring and amine allow for high-affinity binding to Sigma-1 receptors, relevant in neuroprotection and antidepressant activity.[1]

Chemical Properties & Stereochemistry

The biological activity of this scaffold is strictly governed by its stereochemistry.[1]

| Property | Description |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Stereoisomers | Cis-isomer: Amino and Hydroxyl groups on the same face.Trans-isomer: Amino and Hydroxyl groups on opposite faces.[1] |

| pKa | ~9.5 (Amine), ~16 (Alcohol) |

| Solubility | Soluble in DMSO, Methanol, dilute acid. Poorly soluble in non-polar solvents (Hexane).[1] |

Critical Note on Nomenclature: In 1,4-disubstituted cyclohexanes, "cis" typically refers to the relationship between the two substituents.[1] However, with three groups (Phenyl, OH, NH₂), standard IUPAC priority dictates the configuration.[1] In this guide, cis refers to the relative orientation of the -OH and -NH₂ groups.[1]

Experimental Protocols

Protocol A: Chemical Synthesis (Grignard & Reductive Amination)

Use this protocol for gram-scale synthesis where strict stereocontrol is secondary to throughput.[1]

Reagents: 1,4-Cyclohexanedione monoethylene acetal, Phenylmagnesium bromide (PhMgBr), Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN).[1]

-

Grignard Addition:

-

Dissolve 1,4-cyclohexanedione monoethylene acetal (10 mmol) in anhydrous THF (50 mL) under N₂.

-

Cool to 0°C. Dropwise add PhMgBr (1.2 equiv, 3.0 M in ether).

-

Stir at RT for 4 hours. Quench with saturated NH₄Cl.[1]

-

Extract with EtOAc, dry over MgSO₄, and concentrate.

-

-

Deprotection:

-

Dissolve crude intermediate in THF/2M HCl (1:1). Stir at RT for 2 hours to remove the acetal.

-

Neutralize with NaHCO₃, extract, and purify 4-phenyl-4-hydroxycyclohexanone by flash chromatography (Hex/EtOAc).

-

-

Reductive Amination:

-

Dissolve the ketone (5 mmol) in MeOH (25 mL).[1]

-

Add NH₄OAc (50 mmol, 10 equiv) and stir for 30 min.

-

Add NaBH₃CN (7.5 mmol, 1.5 equiv). Caution: HCN generation possible; use vented hood. [1]

-

Stir for 16 hours. Quench with 1M NaOH.

-

Extract with DCM.[1] The product is obtained as a mixture of cis/trans isomers (typically 60:40).[1]

-

Protocol B: Biocatalytic Synthesis (Transaminase)

Use this protocol for high stereoselectivity (>99% de) and access to pure isomers, essential for pharmaceutical intermediates like Radalbuvir precursors.[1]

Reagents: 4-Phenyl-4-hydroxycyclohexanone, Amine Transaminase (ATA-025 or equivalent), Isopropylamine (donor), Pyridoxal-5'-phosphate (PLP).[1]

-

Enzyme Preparation:

-

Prepare a buffer solution: 100 mM Potassium Phosphate, pH 7.5, containing 1 mM PLP.

-

Resuspend lyophilized ATA enzyme (10 mg/mL) in the buffer.[1]

-

-

Reaction Setup:

-

Substrate: Dissolve 4-phenyl-4-hydroxycyclohexanone (50 mg) in DMSO (5% final volume).

-

Amine Donor: Add Isopropylamine (1 M final concentration). Adjust pH to 7.5 with HCl.

-

Combine substrate, donor, and enzyme solution in a glass vial.

-

-

Incubation:

-

Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

-

-

Workup:

Visualization & Pathways

Synthesis Pathway Diagram

The following diagram contrasts the Chemical vs. Biocatalytic routes, highlighting the stereochemical outcomes.

Caption: Comparison of chemical (non-selective) and biocatalytic (stereoselective) synthesis pathways for 4-Amino-1-phenylcyclohexan-1-ol.

Pharmacophore Mapping

Relationship between the scaffold and therapeutic targets.[1]

Caption: Pharmacophore mapping linking the 4-amino-1-phenylcyclohexanol scaffold to antiviral and CNS therapeutic targets.

References

-

Synthesis of Radalbuvir Intermediates

-

Radalbuvir (GS-9669)

-

Biocatalytic Methods for Aminocyclohexanols

-

Compound Data (PubChem)

Sources

- 1. medkoo.com [medkoo.com]

- 2. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 1-Phenylcyclohexanol [benchchem.com]

- 4. RADALBUVIR MONOHYDRATE [drugs.ncats.io]

- 5. Gs-9669 | C30H41NO6S | CID 53259022 - PubChem [pubchem.ncbi.nlm.nih.gov]

Use of 4-Amino-1-phenylcyclohexan-1-ol as a ligand in asymmetric catalysis

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and utilization of 4-Amino-1-phenylcyclohexan-1-ol and its derivatives. While 1,2-amino alcohols (e.g., phenylglycinol, aminoindanol) are the "gold standard" for chelation in asymmetric catalysis, the 1,4-amino alcohol scaffold of 4-amino-1-phenylcyclohexan-1-ol represents a specialized, rigid backbone often utilized in bifunctional organocatalysis and as a precursor for remote-functionalized chiral ligands.

Executive Summary

4-Amino-1-phenylcyclohexan-1-ol is a gamma-amino alcohol characterized by a rigid cyclohexane core with a 1,4-substitution pattern. Unlike beta-amino alcohols which form tight 5-membered chelate rings with metals (e.g., Zn, B, Ti), this 1,4-scaffold is primarily utilized in two advanced catalytic domains:

-

Bifunctional Organocatalysis: Where the rigid distance between the H-bond donor (hydroxyl) and the Lewis base (amine) matches the transition state geometry of specific substrates (e.g., Michael additions, Henry reactions).

-

Supramolecular Ligand Design: As a chiral spacer in bimetallic or self-assembling catalyst systems.

This guide details the enzymatic synthesis of the enantiopure scaffold (the most reliable route) and provides protocols for its derivatization and application in catalytic screening.

Structural Analysis & Mechanistic Rationale

The 1,4-Cis vs. Trans Geometry

The catalytic efficacy of this molecule depends entirely on its stereochemistry.

-

Cis-Isomer: The 1-hydroxyl and 4-amino groups are on the same face. In a chair conformation with the bulky phenyl group equatorial, the hydroxyl is typically axial and the amine equatorial (or vice versa), creating a specific "bite distance" or H-bonding vector.

-

Trans-Isomer: The groups are on opposite faces (diequatorial or diaxial), often used for linear spacers or liquid crystal properties, but less common for intramolecular cooperativity in catalysis.

Mechanism of Action (Organocatalysis)

In bifunctional catalysis, the amine moiety activates a nucleophile (via enamine/iminium formation or Brønsted base activation), while the hydroxyl group directs the electrophile via Hydrogen Bonding.

Figure 1: Mechanistic logic of 1,4-amino alcohol bifunctional catalysis. The rigid cyclohexane ring fixes the distance between activation sites, distinct from the flexible linkers in linear amino alcohols.

Protocol 1: Chemo-Enzymatic Synthesis of Enantiopure Scaffold

Rationale: Chemical synthesis often yields diastereomeric mixtures that are difficult to separate. The biocatalytic route using Transaminases (ATAs) is the industry standard for high optical purity (>99% ee/de).

Reagents Required:

-

Substrate: 4-Phenylcyclohexanone (or 4-hydroxy-4-phenylcyclohexanone precursor).

-

Enzyme: Amine Transaminase (ATA) - Specific variants (e.g., Chromobacterium violaceum ATA).

-

Amine Donor: (S)-1-Phenylethylamine ((S)-PEA) or Isopropylamine.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Solvent System: Two-phase system (Buffer/MTBE) recommended for solubility.

Step-by-Step Procedure:

-

Preparation of Organic Phase: Dissolve 4-phenyl-4-hydroxycyclohexanone (25 mM) in MTBE (or Isooctane).

-

Preparation of Aqueous Phase: Prepare 50 mM HEPES buffer (pH 8.2) containing:

-

PLP (1 mM).

-

(S)-PEA (50 mM) as the amine donor.[1]

-

ATA Enzyme preparation (approx. 10 U/mL).

-

-

Reaction Initiation: Combine Organic and Aqueous phases (1:1 ratio) in a glass vial.

-

Incubation: Shake at 30°C, 180 rpm for 24–48 hours.

-

Note: The reaction is equilibrium-limited. Removal of the coproduct (acetophenone) or use of an excess donor drives conversion.

-

-

Work-up:

-

Basify the aqueous layer to pH > 11 with NaOH (1M).

-

Extract with Ethyl Acetate (3 x Vol).[2]

-

Dry organic layer over Na₂SO₄ and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH/NH₄OH) to isolate the cis-4-amino-1-phenylcyclohexan-1-ol .

Quality Control (QC) Table:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Identity | ¹H-NMR (DMSO-d₆) | Diagnostic peaks: ~7.1–7.4 ppm (Phenyl), ~1.5–1.9 ppm (Cyclohexyl) |

| Purity | HPLC / GC-MS | > 98% (Area) |

| Diastereomer Ratio | GC (Chiral Column) | cis:trans > 95:5 |

| Enantiomeric Excess | Chiral HPLC | > 99% ee |

Protocol 2: Ligand Derivatization (Squaramide Synthesis)

Rationale: The free amino alcohol is often too basic or not rigid enough. Converting the amine to a Squaramide creates a powerful H-bonding catalyst widely used in asymmetric synthesis.

Reagents:

-

cis-4-Amino-1-phenylcyclohexan-1-ol (1.0 equiv).

-

Dimethyl squarate (1.0 equiv).

-

3,5-Bis(trifluoromethyl)benzylamine (1.0 equiv) - The "tuning" arm.

-

Methanol (MeOH).

Workflow:

-

Mono-Squaramide Formation:

-

Dissolve Dimethyl squarate in MeOH.

-

Add cis-4-Amino-1-phenylcyclohexan-1-ol dropwise at 0°C.

-

Stir at RT for 4 hours. Monitor by TLC.

-

Intermediate: The methoxy-squaramide adduct precipitates or is isolated by concentration.

-

-

Dual-Squaramide Formation:

-

Redissolve the intermediate in MeOH.

-

Add 3,5-Bis(trifluoromethyl)benzylamine (1.0 equiv).

-

Stir at RT for 12–24 hours.

-

-

Isolation: Filter the precipitated white solid. Wash with cold MeOH.

-

Activation: The resulting catalyst contains the chiral 1,4-cyclohexyl scaffold and a "fluorinated arm" to enhance acidity for H-bonding catalysis.

Protocol 3: Screening in Asymmetric Henry Reaction

Rationale: The Henry reaction (Nitroaldol) is the standard "stress test" for amino-alcohol and squaramide ligands.

Reaction Setup:

-

Catalyst Loading: Use 5–10 mol% of the 4-amino-1-phenylcyclohexan-1-ol derivative.

-

Substrates: Benzaldehyde (1.0 equiv) + Nitromethane (5–10 equiv).

-

Solvent: THF or Toluene (0.5 M concentration).

-

Conditions:

-

Mix Catalyst and Benzaldehyde at -20°C for 15 mins.

-

Add Nitromethane.

-

Stir at -20°C to 0°C for 24–48 hours.

-

-

Analysis:

-

Quench with 1N HCl. Extract with Et₂O.

-

Analyze conversion by ¹H-NMR.[3]

-

Analyze ee% by Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA).

-

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Low Conversion | Catalyst aggregation or poor solubility. | Switch solvent to DCM or add 4Å Molecular Sieves. |

| Low ee% | Non-selective background reaction. | Lower temperature to -40°C; Ensure reagents are acid-free. |

| Racemic Product | 1,4-distance too large for cooperativity. | Switch from free amino-alcohol to the Squaramide derivative (Protocol 2) to bridge the gap. |

Critical References

-

Biocatalytic Synthesis:

-